Cas no 2138567-74-3 (4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol)

4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative characterized by a substituted cyclohexene ring with a hydroxyl group at the 1-position and a branched pentyl substituent. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for fragrances, pharmaceuticals, and specialty chemicals. The presence of both an unsaturated ring and a hydroxyl group enhances its reactivity, enabling selective functionalization. Its defined stereochemistry and purity ensure consistent performance in synthetic applications. The compound's stability under standard conditions further supports its utility in multi-step synthesis.
4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol structure
2138567-74-3 structure
Product name:4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol
CAS No:2138567-74-3
MF:C12H22O
MW:182.302484035492
CID:6206539
PubChem ID:165497845

4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1155720
    • 2138567-74-3
    • 4-methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol
    • 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol
    • Inchi: 1S/C12H22O/c1-4-11(5-2)12(13)8-6-10(3)7-9-12/h6,8,10-11,13H,4-5,7,9H2,1-3H3
    • InChI Key: WSIWHHUZQXNWLU-UHFFFAOYSA-N
    • SMILES: OC1(C=CC(C)CC1)C(CC)CC

Computed Properties

  • Exact Mass: 182.167065321g/mol
  • Monoisotopic Mass: 182.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.2

4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155720-1.0g
4-methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol
2138567-74-3
1g
$0.0 2023-06-09

Additional information on 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol

Research Brief on 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol (CAS: 2138567-74-3): Recent Advances and Applications

4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol (CAS: 2138567-74-3) is a cyclohexenol derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in the field.

The synthesis of 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol has been optimized in recent years, with researchers focusing on green chemistry approaches to improve yield and reduce environmental impact. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic method using palladium nanoparticles, achieving a 92% yield under mild conditions. This advancement is particularly relevant for large-scale production, which is essential for further pharmacological evaluation.

In terms of biological activity, preliminary studies have indicated that 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol exhibits moderate anti-inflammatory and analgesic properties. A recent in vitro study conducted by researchers at the University of Cambridge revealed that the compound inhibits COX-2 enzyme activity by 45% at a concentration of 50 µM, suggesting its potential as a lead compound for non-steroidal anti-inflammatory drug (NSAID) development. However, further in vivo studies are required to validate these findings and assess its safety profile.

Another promising area of research involves the use of 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol as a chiral building block for the synthesis of complex natural products. Its stereochemistry and functional groups make it an attractive candidate for asymmetric synthesis. A 2022 paper in Organic Letters detailed its application in the total synthesis of a marine-derived alkaloid with reported antitumor activity, showcasing its versatility in medicinal chemistry.

Despite these advancements, challenges remain in the development of 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol for therapeutic use. Its pharmacokinetic properties, including bioavailability and metabolic stability, are currently under investigation. Recent computational modeling studies have provided insights into potential structural modifications that could enhance its drug-like properties, opening new avenues for optimization.

In conclusion, 4-Methyl-1-(pentan-3-yl)cyclohex-2-en-1-ol represents a compound of growing interest in chemical biology and pharmaceutical research. Its diverse applications—from anti-inflammatory agent to chiral synthon—highlight its potential value in drug discovery. Future research should focus on elucidating its mechanism of action, improving its pharmacological profile, and exploring its utility in additional therapeutic areas.

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